molecular formula C8H8N2O B14015914 Imidazo[1,5-a]pyridin-3-ylmethanol

Imidazo[1,5-a]pyridin-3-ylmethanol

Cat. No.: B14015914
M. Wt: 148.16 g/mol
InChI Key: VQIVNJLIJAXGIK-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridin-3-ylmethanol is a heterocyclic compound that features a fused imidazole and pyridine ring system with a hydroxymethyl group at the 3-position.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,5-a]pyridin-3-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazo[1,5-a]pyridine ring can be reduced under specific conditions to yield dihydroimidazo[1,5-a]pyridines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Imidazo[1,5-a]pyridin-3-ylmethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Imidazo[1,5-a]pyridin-3-ylmethanol is unique due to its specific ring fusion and the presence of the hydroxymethyl group, which imparts distinct reactivity and potential for functionalization. This makes it a versatile scaffold for the development of novel compounds with diverse applications .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

imidazo[1,5-a]pyridin-3-ylmethanol

InChI

InChI=1S/C8H8N2O/c11-6-8-9-5-7-3-1-2-4-10(7)8/h1-5,11H,6H2

InChI Key

VQIVNJLIJAXGIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(N2C=C1)CO

Origin of Product

United States

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